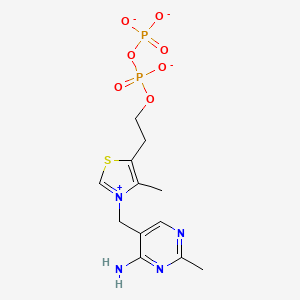

Thiamin diphosphate

描述

Structure

3D Structure

属性

分子式 |

C12H16N4O7P2S-2 |

|---|---|

分子量 |

422.29 g/mol |

IUPAC 名称 |

[2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C12H18N4O7P2S/c1-8-11(3-4-22-25(20,21)23-24(17,18)19)26-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H4-,13,14,15,17,18,19,20,21)/p-2 |

InChI 键 |

AYEKOFBPNLCAJY-UHFFFAOYSA-L |

规范 SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)([O-])OP(=O)([O-])[O-] |

产品来源 |

United States |

Biochemical Synthesis and Catabolism of Thiamin Diphosphate

De Novo Biosynthetic Pathways of Thiamin Diphosphate (B83284)

The de novo synthesis of thiamin diphosphate is a complex process that involves two separate biosynthetic branches converging to form the thiamin molecule, which is then phosphorylated.

Pyrimidine (B1678525) Moiety Synthesis (e.g., HMP-PP pathway)

The synthesis of the pyrimidine portion of thiamin, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), originates from an intermediate in the purine biosynthesis pathway, 5-aminoimidazole ribotide (AIR). nih.govnih.gov In bacteria, the enzyme ThiC catalyzes a complex rearrangement of AIR to form 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (B84403) (HMP-P). nih.govresearchgate.net Subsequently, the enzyme ThiD phosphorylates HMP-P to yield HMP-PP. nih.gov This pathway ensures the production of the essential pyrimidine precursor for thiamin synthesis. nih.gov

Thiazole (B1198619) Moiety Synthesis (e.g., HET-P pathway)

The formation of the thiazole moiety, 5-(2-hydroxyethyl)-4-methylthiazole phosphate (HET-P), involves a convergence of three pathways in prokaryotes. nih.gov Key precursors include 1-deoxy-D-xylulose (B118218) 5-phosphate (DXP), dehydroglycine, and a sulfur carrier protein, ThiS, which provides the sulfur atom. nih.govnih.gov The enzyme thiazole synthase (ThiG) catalyzes the intricate condensation of these molecules to form the thiazole ring. nih.govnih.gov In yeast and plants, the synthesis of the thiazole precursor is also a complex process, with enzymes like THI4 playing a crucial role. researchgate.netresearchgate.net

Condensation of Precursors to Thiamin Monophosphate

Once the pyrimidine (HMP-PP) and thiazole (HET-P) moieties are synthesized, they are coupled together by the enzyme thiamin phosphate synthase (ThiE). nih.govnih.gov This condensation reaction forms thiamin monophosphate (TMP). nih.govnih.gov This step represents the convergence of the two separate biosynthetic branches into a single thiamin molecule. researchgate.net

Conversion of Thiamin Monophosphate to this compound: Thiamin Pyrophosphokinase Activity (e.g., TPK1/Thi80)

The final step in the de novo synthesis of the active cofactor is the phosphorylation of TMP. In bacteria, thiamin phosphate kinase (ThiL) adds a phosphate group to TMP to form this compound (TPP). nih.gov Alternatively, and more commonly in higher organisms, thiamin pyrophosphokinase (TPK1 in humans, Thi80 in yeast) catalyzes the direct pyrophosphorylation of thiamin to TPP, utilizing ATP as the phosphate donor. nih.govresearchgate.netnih.govfrontiersin.org This enzyme is crucial for converting dietary thiamin and newly synthesized thiamin into its biologically active form. frontiersin.orgnih.gov

Salvage Pathways for this compound Formation

In addition to de novo synthesis, organisms have developed salvage pathways to utilize thiamin and its precursors from the environment. nih.gov These pathways are essential for organisms that cannot synthesize thiamin or to supplement the de novo pathway. For instance, free thiamin can be taken up by cells and converted directly to TPP by thiamin pyrophosphokinase (TPK1/Thi80). nih.govnih.gov Furthermore, the dephosphorylated precursors, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and 5-(2-hydroxyethyl)-4-methylthiazole (HET), can be salvaged. nih.gov Enzymes such as HMP kinase (ThiD in bacteria) can phosphorylate HMP to HMP-P, and thiazole kinase (ThiM in bacteria) can phosphorylate HET to HET-P, allowing them to enter the main biosynthetic pathway. nih.gov

Regulation of this compound Biosynthesis and Homeostasis

The biosynthesis of this compound is tightly regulated to ensure cellular homeostasis. A key mechanism of regulation, particularly in bacteria, is through riboswitches. These are structured non-coding RNA elements in the 5' untranslated region of mRNAs for thiamin biosynthetic and transport genes. When TPP levels are high, it binds directly to the riboswitch, inducing a conformational change in the mRNA that leads to premature transcription termination or inhibition of translation initiation, thereby downregulating the synthesis of thiamin biosynthetic enzymes. nih.gov

In eukaryotes like yeast, the regulation is more complex and involves transcriptional control of the THI genes. The expression of these genes is repressed by the presence of thiamin in the growth medium. nih.gov Furthermore, the activity of key enzymes like thiamin pyrophosphokinase is subject to feedback inhibition by its product, TPP, which plays a role in maintaining TPP homeostasis. researchgate.net

Riboswitch Mechanisms

One of the primary and most widespread mechanisms for regulating thiamin biosynthesis is the ThDP riboswitch. wikipedia.org This regulatory element is a structured, non-coding region typically found in the 5'-untranslated region (5'-UTR) of messenger RNAs (mRNAs) that code for proteins involved in thiamin synthesis and transport. nih.gov The ThDP riboswitch functions by directly binding to ThDP, which induces a conformational change in the RNA structure. ribocentre.org This structural rearrangement, in turn, modulates gene expression. nih.gov

In bacteria, ThDP riboswitches control gene expression through two main mechanisms: transcription termination and translation initiation. biorxiv.orgnih.gov

Transcription Termination: When ThDP levels are high, the cofactor binds to the riboswitch's aptamer domain as the mRNA is being transcribed. This binding stabilizes a secondary structure that includes an intrinsic terminator hairpin, leading to the premature dissociation of RNA polymerase and halting the transcription of downstream genes. nih.govribocentre.org

Translation Initiation: In other cases, ThDP binding to the riboswitch induces a structural change that sequesters the Shine-Dalgarno sequence, preventing ribosome binding and blocking the initiation of translation. ribocentre.org

In eukaryotes, such as fungi and plants, ThDP riboswitches regulate gene expression primarily by controlling mRNA splicing and processing. nih.govnih.gov For instance, in the fungus Neurospora crassa, the riboswitch is located within an intron. nih.gov ThDP binding alters the RNA structure to regulate alternative splicing. nih.govnih.gov In plants like Arabidopsis thaliana, the ThDP riboswitch is found in the 3'-UTR of the THIC gene's pre-mRNA. ribocentre.orgnih.gov High ThDP levels cause a conformational change that leads to alternative splicing and the creation of an unstable transcript, which is rapidly degraded, thereby reducing the expression of the THIC protein. ribocentre.orgoup.com

| Organism | Gene/Operon | Function | Regulatory Mechanism |

|---|---|---|---|

| Escherichia coli | thiC | Pyrimidine moiety synthesis (HMP-P synthase) | Transcription Termination |

| Escherichia coli | thiM | Thiazole kinase / Thiamin transporter | Translation Initiation |

| Bacillus subtilis | thiC | Pyrimidine moiety synthesis | Transcription Termination |

| Neurospora crassa | NMT1 | Pyrimidine biosynthesis | Alternative Splicing |

| Arabidopsis thaliana | THIC | Pyrimidine moiety synthesis (HMP-P synthase) | Alternative Splicing / mRNA decay |

Transcriptional and Translational Control

Beyond riboswitches, other transcriptional and translational control mechanisms contribute to ThDP homeostasis. In many organisms, the genes for thiamin biosynthesis are organized into operons, allowing for coordinated regulation. biorxiv.org

In plants, there is evidence of cross-talk between the pyrimidine and thiazole synthesis branches. Overexpression of the thiazole biosynthesis gene (THI1) can lead to a decrease in the transcript levels of the pyrimidine biosynthesis gene (THIC). nih.govoup.com This effect is attributed to the resulting increase in ThDP levels, which then activates the THIC riboswitch, demonstrating an integrated feedback loop. nih.govoup.com

In archaea, a novel family of transcriptional repressors, known as ThiR, has been identified. researcher.life These proteins control the expression of genes involved in thiamin metabolism, suggesting a regulatory mechanism distinct from the more common riboswitch system.

Furthermore, the activity of key enzymes in the synthesis pathway is also subject to regulation. Thiamin pyrophosphokinase (TPK), the enzyme that catalyzes the final step of ThDP synthesis by transferring a pyrophosphate group from ATP to thiamin, can be regulated by feedback inhibition from its product, ThDP. researchgate.netnih.gov This provides a rapid and direct mechanism to control the rate of ThDP synthesis based on its immediate availability.

Pathways and Regulation of this compound Catabolism and Turnover

The breakdown and turnover of ThDP are less understood than its synthesis but are crucial for maintaining appropriate cofactor levels and recycling its components. Catabolism prevents the accumulation of excess ThDP and releases thiamin, which can be effluxed from the cell or salvaged.

The primary catabolic process involves the dephosphorylation of ThDP. This is a stepwise process catalyzed by phosphatases.

ThDP to Thiamin Monophosphate (TMP): Thiamin pyrophosphatase (TPPase) hydrolyzes ThDP to yield thiamin monophosphate (TMP) and inorganic phosphate. nih.govresearchgate.net

TMP to Thiamin: Thiamin monophosphatase (TMPase) then acts on TMP to produce free thiamin and another molecule of inorganic phosphate. researchgate.net

The free thiamin can then be either released from the cell or re-phosphorylated back to ThDP via the salvage pathway, depending on the cell's metabolic needs. nih.gov The activity of these catabolic enzymes is also regulated. Studies in mice have shown that during thiamin deficiency, the activity of TPPase decreases while the activity of the synthesizing enzyme, TPK, increases, demonstrating a coordinated response to conserve the limited thiamin pool. nih.gov

In addition to dephosphorylation, the thiamin molecule itself can be degraded. Some enzymes, known as thiaminases, can cleave the thiamin molecule, rendering it inactive. science.gov While often associated with thiamin deficiency in animals that consume thiaminase-containing foods, these enzymes also play a role in the natural turnover of thiamin. science.gov Furthermore, degradation of the aryl C2 fragments of lignin by bacteria such as Rhodococcus jostii involves ThDP-dependent enzymes like 4-hydroxybenzoylformate decarboxylase, indicating a role for ThDP in specialized catabolic pathways. acs.org

| Enzyme | Abbreviation | Reaction Catalyzed | Substrate | Product(s) |

|---|---|---|---|---|

| Thiamin Pyrophosphatase | TPPase | Hydrolysis of pyrophosphate bond | This compound (ThDP) | Thiamin Monophosphate (TMP) + Pi |

| Thiamin Monophosphatase | TMPase | Hydrolysis of phosphate bond | Thiamin Monophosphate (TMP) | Thiamin + Pi |

Structural Biology of Thiamin Diphosphate Dependent Enzymes

Overall Protein Architecture and Domain Organization

ThDP-dependent enzymes are generally multimeric proteins, with the smallest functional unit often being a dimer of active sites. purdue.edunih.govnasa.gov The active sites are frequently located at the interface between subunits. purdue.edunih.govembopress.org The arrangement of the PP and PYR domains within the protein chain and their interaction across subunits can vary among different enzyme superfamilies. For instance, in some enzymes like transketolase, the active site is formed at the interface of two identical subunits, with the cofactor bound between them. nih.govembopress.org In other cases, the PP and PYR domains might be on the same monomer or on different subunits, leading to different structural architectures. nih.govnih.govcore.ac.uk

Pyrophosphate (PP) Domain Structure and Function

The PP domain is one of the two essential domains for binding and activating ThDP. researchgate.net This domain is primarily responsible for interacting with the pyrophosphate moiety of ThDP. nih.gov The PP domain contains conserved sequence motifs, such as GDGX(24,27)N or GDGX(25-30)NN, which are critical for cofactor binding. nih.govnasa.govnasa.gov Interactions with the pyrophosphate group often involve a divalent metal cation, such as Mg²⁺ or Ca²⁺, which helps anchor the diphosphate (B83284) group to the enzyme. nasa.govnih.govresearchgate.netnih.gov The PP domain typically binds the magnesium ion, the pyrophosphate, and a portion of the aminopyrimidine ring of ThDP. nasa.govnasa.gov

Pyrimidine (B1678525) (PYR) Domain Structure and Function

The PYR domain is the other essential domain involved in ThDP binding and activation. researchgate.net This domain specifically interacts with the aminopyrimidine ring of the ThDP cofactor. nih.gov A highly conserved glutamic acid residue within the PYR domain is crucial for interacting with the N1' atom of the pyrimidine ring, which is important for the activation of ThDP. nih.govbeilstein-journals.orgnih.gov This polar interaction contributes to increasing the basicity of the N4' position by stabilizing the 4'-imino tautomeric form of the pyrimidine ring, which is essential for deprotonating the C2 of the thiazolium ring. ebi.ac.uk

Conserved Active Site Architecture at Subunit Interfaces

Table 1: Key Interactions in ThDP Binding Pocket

| ThDP Moiety | Interacting Domain | Key Interacting Residues/Features | Role | Source |

| Pyrophosphate | PP | Conserved motifs (e.g., GDGXN), Divalent cation (Mg²⁺/Ca²⁺) | Anchoring cofactor, Metal coordination | nih.govnasa.govnih.govnasa.govresearchgate.netnih.gov |

| Pyrimidine Ring | PYR, PP | Conserved Glutamic acid (PYR), Hydrophobic residues | Interaction with N1', Burying the ring | nih.govnih.govembopress.orgbeilstein-journals.orgnih.govebi.ac.uk |

| Thiazolium Ring | Both PP and PYR | Residues from both subunits | Interactions facilitating catalysis | nih.govembopress.org |

Conformational States of Thiamin Diphosphate within Enzyme Active Sites

Within the enzyme active site, ThDP adopts specific conformational states that are crucial for its catalytic function. The protein environment plays a vital role in stabilizing these conformations, particularly the catalytically active form.

The "V" Conformation and Its Catalytic Relevance

A key conformational state of ThDP within enzyme active sites is the "V" conformation. purdue.edunih.govnih.gov This conformation describes the specific orientation of the aminopyrimidine and thiazolium rings relative to the methylene (B1212753) bridge connecting them. nih.gov The V conformation is considered catalytically active and is essential for the deprotonation of the C2 carbon of the thiazolium ring, which generates the reactive carbanion (ylide) form of ThDP. beilstein-journals.orgebi.ac.ukbeilstein-journals.org This ylide is a potent nucleophile that initiates the catalytic reaction by attacking the substrate carbonyl group. wikipedia.orgresearchgate.netebi.ac.uk The enzyme plays a critical role in maintaining ThDP in this V conformation. purdue.edubeilstein-journals.org Structural observations consistently show an unusual V conformation in enzyme-bound ThDP, which is rarely observed in free ThDP structures. nih.gov

Oligomerization States and Their Structural Basis (e.g., Dimeric, Tetrameric Complexes)

ThDP-dependent enzymes exhibit various oligomerization states, which are fundamental to their function and regulation. The minimal oligomerization state required for catalytic activity in many ThDP enzymes is a dimer, as the active site is formed at the interface of two subunits. purdue.edu However, many of these enzymes exist as higher-order oligomers, such as tetramers or even larger complexes. purdue.edu The specific oligomeric state can vary depending on the enzyme and the organism.

For instance, pyruvate (B1213749) decarboxylase (PDC), a key enzyme in alcoholic fermentation, is typically found as a tetramer in yeast and bacteria, composed of identical or nearly identical subunits. medchemexpress.com Plant PDCs can form even higher oligomers. medchemexpress.com Studies on yeast PDC have shown that under physiological conditions, it exists as a mixture of dimers and tetramers, with the tetrameric form being activated at pH 6.5. researchgate.netnih.gov The formation of the dimer, the smallest active unit, is primarily driven by interactions between aromatic amino acids at the contact sites of two monomers. nih.gov Tetramer formation, on the other hand, is mainly mediated by electrostatic interactions between dimers. nih.gov

Transketolase (TK), another important ThDP-dependent enzyme in the pentose (B10789219) phosphate (B84403) pathway, is generally observed as a homodimer. acs.orgresearchgate.net The homodimeric assembly creates two identical active sites at the dimer interface. researchgate.net Each monomer in transketolase typically consists of three domains: the PP domain, which interacts with the pyrophosphate moiety of ThDP; the Pyr domain, which houses the thiazolium ring; and the C-terminal domain, involved in monomer interactions. acs.org The active site is formed by the interaction of the PP domain from one subunit and the Pyr domain from the other. acs.org However, some transketolases, like the one from Geobacillus stearothermophilus, have been found to form higher oligomeric states beyond the functional dimer, although these larger oligomers may negatively correlate with activity and thermostability. uni-goettingen.de

The α-ketoacid dehydrogenase complexes, including the pyruvate dehydrogenase complex (PDHc), α-ketoglutarate dehydrogenase complex (KGDHc), and branched-chain α-ketoacid dehydrogenase complex (BCKDC), are large multienzyme assemblies organized around a core composed of dihydrolipoamide (B1198117) acyltransferase (E2) subunits. wikipedia.orgnih.gov These complexes can have molecular masses ranging from 4 to 9 MDa. researchgate.net The E1 component of these complexes, which is ThDP-dependent, associates with the E2 core. wikipedia.org In eukaryotic PDHc, the core is a pseudo-icosahedral hetero-oligomer of E2 and the E3 binding protein (E3BP). ethz.ch The core of human and porcine PDHc contains 48 copies of E2 and 12 copies of E3BP. ethz.ch The E1 component, pyruvate dehydrogenase (E1), is a heterotetramer of two alpha and two beta subunits in eukaryotes and some Gram-positive bacteria, while in E. coli and other Gram-negative bacteria, it is a homodimer. tuscany-diet.netuniprot.orgacs.org The branched-chain α-ketoacid dehydrogenase complex is organized around a cubic core of 24 E2 subunits, with 12 E1 heterotetramers and 6 E3 homodimers associated with it. wikiwand.comresearchgate.net Similarly, KGDHc is composed of E1k, E2k, and E3 subunits, with the E2k proteins forming an oligomeric core. nih.govmolbiolcell.org

The ThDP cofactor is typically bound at the interface between subunits in these oligomeric enzymes, requiring a bivalent metal ion like Mg²⁺ for binding. researchgate.netnih.govacs.org

Here is a table summarizing the oligomerization states of some ThDP-dependent enzymes:

| Enzyme | Typical Oligomerization State(s) | Notes | Source(s) |

| Pyruvate Decarboxylase (PDC) | Dimer, Tetramer | Tetramer in yeast/bacteria, higher oligomers in plants. Minimal active unit is a dimer. | purdue.edumedchemexpress.comresearchgate.netnih.gov |

| Transketolase (TK) | Dimer | Can form higher oligomers in some species. | acs.orgresearchgate.netuni-goettingen.de |

| Pyruvate Dehydrogenase Complex (PDHc) (E1) | Heterotetramer (eukaryotes), Homodimer (E. coli) | Part of a large multienzyme complex. | tuscany-diet.netuniprot.orgacs.org |

| α-Ketoglutarate Decarboxylase (MaKGD) | Tetramer | Observed in Microcystis aeruginosa. | nih.gov |

| Oxalyl-CoA Decarboxylase | Tetramer | Monomer consists of three α/β domains. | nih.gov |

| Branched-chain α-Ketoacid Dehydrogenase Complex (BCKDC) (E1) | Heterotetramer | Part of a large multienzyme complex. | researchgate.net |

| Phosphoketolase (PKT) | Octamer | Observed in Bifidobacterium longum. | nih.govpdbj.org |

Structural Basis of Allosteric Regulation in this compound Enzymes

Allosteric regulation is a critical mechanism controlling the activity of many ThDP-dependent enzymes. This regulation often involves the binding of substrate or other effector molecules at a regulatory site distinct from the active site, inducing conformational changes that affect catalytic activity. researchgate.netkuleuven.be

Pyruvate decarboxylase from yeast is a well-studied example of an allosterically regulated ThDP enzyme, subject to substrate activation by pyruvate. nih.govresearchgate.net Binding of pyruvate at a regulatory site triggers global structural changes, transitioning the enzyme from a less active to a more active state. researchgate.net This process involves a reorganization of structural elements, including loops. researchgate.net The allosteric activation kinetics can differ between the dimeric and tetrameric forms of yeast PDC, suggesting that oligomerization state plays a role in the regulatory response. nih.gov The tetramer formation in yeast PDC is related to structural consequences of interaction transfer during the activation process, leading to improved substrate utilization. nih.gov

The structural basis of allosteric activation in a phenylpyruvate decarboxylase has been revealed through crystal structures in complex with substrates and intermediate analogues. kuleuven.be These structures showed the location of the regulatory site and how substrate binding at this site leads to allosteric activation. kuleuven.be The signal transduction from the regulatory site to the active site involves quaternary structure reorganizations, domain rotations, and a pathway of local conformational changes. kuleuven.be This ultimately links substrate binding at the regulatory site to the proper assembly of the catalytic machinery at the active site. kuleuven.be

Oxalyl-CoA decarboxylase, a tetrameric ThDP-dependent enzyme, is activated by adenosine (B11128) diphosphate (ADP). nih.gov Structural studies have shown that ADP binds in a region that is structurally analogous to the FAD-binding site found in related enzymes like acetohydroxyacid synthase. nih.gov This suggests that ADP binding in oxalyl-CoA decarboxylase may serve a similar role in stabilizing the protein structure, thereby influencing activity. nih.gov The activation by ADP is physiologically relevant, as oxalyl-CoA decarboxylation is essential for ATP generation in Oxalobacter formigenes. nih.gov

Asymmetry within the structures of homodimeric ThDP-dependent enzymes has been explored in relation to their kinetic properties, such as half-of-the-sites reactivity and negative cooperativity. acs.org These kinetic behaviors may arise from reciprocal coupling between the active sites, a mode of communication between distant sites observed in various oligomeric enzymes. acs.org

X-ray Crystallography and Cryo-Electron Microscopy Insights into Enzyme Structures

X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in providing detailed structural insights into ThDP-dependent enzymes, illuminating their oligomerization states, active site architecture, and mechanisms of regulation.

X-ray crystallography has revealed that the active sites of all ThDP enzymes contain a conserved residue believed to be responsible for maintaining the V conformation of the ThDP cofactor. purdue.edu These structures also demonstrate that the active sites are located at the interface between two monomers. purdue.edu Crystal structures of pyruvate decarboxylase from various organisms have elucidated the architecture of the active and regulatory sites, as well as the structure of domains, subunits, and oligomers. researchgate.net High-resolution crystal structures of yeast pyruvate decarboxylase have provided detailed views of the enzyme's structure with bound cofactors. scilit.com

The crystal structure of human transketolase, determined at 1.75 Å resolution, showed its homodimeric assembly with two identical active sites at the dimer interface. researchgate.net This structure, along with others from different species, has highlighted conserved features of the cofactor and substrate binding sites, as well as species-specific structural differences in loop regions and linkers. researchgate.net

X-ray crystallography has also provided structural details of the E1 component of the E. coli pyruvate dehydrogenase multienzyme complex, revealing its homodimeric structure with catalytic centers at the subunit interface and the buried ThDP cofactors. acs.org Crystal structures of human branched-chain α-ketoacid dehydrogenase (E1b) have provided insights into the molecular basis of multienzyme complex deficiency in maple syrup urine disease, showing the heterotetrameric structure and the location of important ion-binding sites that influence cofactor binding and subunit arrangement. researchgate.net

Cryo-electron microscopy has emerged as a powerful technique for studying the structures of large multienzyme complexes that can be challenging to crystallize. Cryo-EM has been used to determine the structure of phosphoketolase from Bifidobacterium longum at high resolution (2.1 Å), confirming its octameric structure and revealing structural features, including conformational changes in loops near the substrate binding pocket. nih.govpdbj.org Cryo-EM studies have also provided insights into the structure of the Plasmodium falciparum 1-deoxy-D-xylulose (B118218) 5-phosphate synthase (DXPS), a ThDP-dependent enzyme, revealing its dimeric structure with bound ThDP and a distinct N-terminal domain. ebi.ac.ukpdbj.org Recent cryo-EM studies have also shed light on the architecture and composition of the human pyruvate dehydrogenase complex, determining the precise subunit composition and core architecture. ethz.ch Cryo-EM has also been applied to study the organization of the α-ketoglutarate dehydrogenase complex. researchgate.net

Both techniques complement each other, providing a comprehensive understanding of the structural basis for the function and regulation of ThDP-dependent enzymes. Studies combining X-ray crystallography and solution scattering methods, such as synchrotron x-ray solution scattering, have also been used to compare the quaternary structures of ThDP-dependent enzymes in crystal versus solution states, revealing differences in subunit arrangements and flexibility. researchgate.net

Here is a table summarizing structural studies on some ThDP-dependent enzymes:

| Enzyme | Technique(s) | Key Structural Insights | Source(s) |

| Pyruvate Decarboxylase (PDC) | X-ray Crystallography, Solution Scattering | Architecture of active/regulatory sites, domain/subunit/oligomer structure, cofactor binding, conformational changes. | researchgate.netscilit.comresearchgate.net |

| Transketolase (TK) | X-ray Crystallography, Solution Scattering | Homodimeric assembly, active site at dimer interface, cofactor/substrate binding sites, species differences. | acs.orgresearchgate.netresearchgate.net |

| Pyruvate Dehydrogenase Complex (PDHc) (E1) | X-ray Crystallography, Cryo-EM | Homodimeric/heterotetrameric structure, catalytic centers at interface, ThDP binding, overall complex architecture. | wikipedia.orgethz.chtuscany-diet.netacs.org |

| α-Ketoglutarate Decarboxylase (MaKGD) | Structural Modeling, Autodocking | Tetrameric structure, active site binding pocket, residue interactions with ThDP and substrate. | nih.gov |

| Oxalyl-CoA Decarboxylase | X-ray Crystallography | Tetrameric structure, ADP binding site and its potential role in stabilization. | nih.gov |

| Branched-chain α-Ketoacid Dehydrogenase Complex (BCKDC) (E1) | X-ray Crystallography, Cryo-EM | Heterotetrameric structure, ion binding sites, overall complex architecture. | nih.govwikiwand.comresearchgate.net |

| Phosphoketolase (PKT) | Cryo-EM, X-ray Crystallography | Octameric structure, high-resolution details, conformational changes near active site. | nih.govpdbj.orgdntb.gov.ua |

| 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) | Cryo-EM | Dimeric structure, ThDP binding, distinct N-terminal domain. | ebi.ac.ukpdbj.org |

Enzymatic Mechanisms of Thiamin Diphosphate Dependent Reactions

General Principles of Thiamin Diphosphate (B83284) Catalysis

The catalytic power of TPP stems from the properties of its thiazolium ring. This five-membered heterocycle contains a sulfur atom and a positively charged nitrogen atom, making the proton on the carbon atom between them (C2) unusually acidic. libretexts.org Deprotonation of this C2 carbon is a key initial step in TPP-dependent reactions. wikipedia.orglibretexts.org

Thiazolium Ylide Formation and Nucleophilic Attack

The deprotonation of the C2 carbon of the thiazolium ring results in the formation of a carbanion, which is stabilized by the adjacent positively charged nitrogen. wikipedia.orglibretexts.org This species is referred to as the thiazolium ylide. wikipedia.orglibretexts.org The ylide form of TPP is a potent nucleophile. libretexts.org

The catalytic cycle begins with the nucleophilic attack of the TPP ylide on the carbonyl carbon of the substrate molecule, typically an alpha-keto acid. wikipedia.orgpatsnap.comlibretexts.org This attack forms a covalent adduct between TPP and the substrate. wikipedia.orgpatsnap.com

Generation and Stabilization of Acyl Carbanion Equivalents (Breslow Intermediates)

Following the nucleophilic attack and formation of the TPP-substrate adduct, the substrate undergoes decarboxylation, releasing carbon dioxide. wikipedia.orgpatsnap.com This step involves the cleavage of a carbon-carbon bond. The electrons from this broken bond are pushed towards the TPP molecule, leading to the formation of a reactive intermediate. wikipedia.org This intermediate is an acyl carbanion equivalent, often referred to as a Breslow intermediate. tubitak.gov.tr The stability of this transient carbanionic species is crucial for the reaction to proceed and is facilitated by the electron-withdrawing capability of the positively charged nitrogen in the thiazolium ring of TPP, acting as an electron sink. gonzaga.edu This effectively achieves an "umpolung" of the carbonyl group, reversing its usual polarity. tubitak.gov.tr

Proton Transfer Dynamics and Tautomeric Equilibria (e.g., Ketone-Carbanion Intermediates)

Following the formation of the Breslow intermediate, proton transfer events are critical for the subsequent steps of the reaction. The carbanionic intermediate can undergo protonation. In some TPP-dependent enzymes, such as pyruvate (B1213749) decarboxylase, this leads to the formation of a hydroxyalkyl-TPP intermediate (e.g., hydroxyethyl-TPP from pyruvate). gonzaga.edugonzaga.edu This intermediate can be viewed in terms of tautomeric equilibria between ketone and carbanion forms, although the carbanion character at the alpha-carbon is stabilized by the TPP moiety. The precise dynamics of proton transfer and the involvement of specific amino acid residues in the enzyme active site or even water molecules can influence the reaction pathway and the formation of different tautomeric states. nih.gov

Oxidative Decarboxylation Reactions

Oxidative decarboxylation reactions are a specific class of TPP-dependent reactions where the decarboxylation of an alpha-keto acid is coupled with an oxidation step. wikipedia.org These reactions are catalyzed by multi-enzyme complexes and are central to energy metabolism. patsnap.comwikipedia.org

Pyruvate Dehydrogenase Complex: E1 Component Mechanism

The pyruvate dehydrogenase complex (PDC) catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle. libretexts.orggonzaga.eduwikipedia.orgwikipedia.org This complex comprises multiple copies of three enzymes: E1 (pyruvate dehydrogenase), E2 (dihydrolipoyl transacetylase), and E3 (dihydrolipoyl dehydrogenase). gonzaga.eduwikipedia.org TPP is a catalytic cofactor tightly bound to the E1 component. wikipedia.org

The mechanism catalyzed by the E1 component begins with the nucleophilic attack of the TPP ylide on the carbonyl carbon of pyruvate. patsnap.comlibretexts.org This is followed by the decarboxylation of pyruvate, releasing CO2 and forming a hydroxyethyl-TPP intermediate (a Breslow intermediate). gonzaga.eduwikipedia.orgwikipedia.org The hydroxyethyl (B10761427) group remains covalently attached to the C2 carbon of the TPP thiazolium ring. wikipedia.org

Alpha-Ketoglutarate (B1197944) Dehydrogenase Complex Mechanism

The alpha-ketoglutarate dehydrogenase complex (KGDHC), also known as the oxoglutarate dehydrogenase complex, catalyzes the oxidative decarboxylation of alpha-ketoglutarate to succinyl-CoA in the citric acid cycle. wikipedia.orgwikipedia.orgnih.govmdpi.com Similar to PDC, KGDHC is a multi-enzyme complex with E1 (alpha-ketoglutarate dehydrogenase), E2 (dihydrolipoyl succinyltransferase), and E3 (dihydrolipoamide dehydrogenase) components, and it utilizes TPP as a cofactor in its E1 subunit. wikipedia.orgnih.govmdpi.com

Branched-Chain Alpha-Keto Acid Dehydrogenase Complex Mechanism

The branched-chain alpha-keto acid dehydrogenase complex (BCKDC) is a multienzyme complex that catalyzes the irreversible oxidative decarboxylation of branched-chain alpha-keto acids derived from the transamination of leucine, isoleucine, and valine. This complex is structurally and mechanistically similar to the pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase complexes. The reaction catalyzed by BCKDC is a key regulatory step in the catabolism of branched-chain amino acids.

The BCKDC comprises multiple copies of three enzymatic components: branched-chain alpha-keto acid decarboxylase (E1), dihydrolipoyl transacylase (E2), and dihydrolipoyl dehydrogenase (E3). The E1 component is a TPP-dependent enzyme. The mechanism involves the nucleophilic attack of the TPP ylide on the carbonyl carbon of the branched-chain alpha-keto acid substrate (e.g., alpha-ketoisovalerate, alpha-ketoisocaproate, or alpha-keto-beta-methylvalerate). This attack leads to the decarboxylation of the alpha-keto acid, releasing CO2 and forming a hydroxyalkyl-TPP intermediate. The hydroxyalkyl group is then transferred to the lipoamide (B1675559) cofactor, which is covalently attached to the E2 subunit. This transfer results in the formation of an acyl-lipoamide and regeneration of TPP. The acyl-lipoamide then undergoes further reactions catalyzed by E2 and E3, ultimately leading to the formation of branched-chain acyl-CoA, NADH, and regeneration of the oxidized lipoamide.

Non-Oxidative Decarboxylation and Carboligation Reactions

TPP also plays a critical role in non-oxidative decarboxylation reactions, where a carboxyl group is removed from an alpha-keto acid without concomitant oxidation. These reactions often involve the formation of an aldehyde product. TPP's ability to stabilize the resulting carbanion intermediate is essential for these reactions. letstalkacademy.com

Pyruvate Decarboxylase Mechanism

Pyruvate decarboxylase (PDC) is a TPP-dependent enzyme found in yeast and some bacteria, playing a key role in alcoholic fermentation. It catalyzes the non-oxidative decarboxylation of pyruvate to acetaldehyde (B116499) and carbon dioxide. letstalkacademy.comwikipedia.org The mechanism begins with the nucleophilic attack of the TPP ylide on the carbonyl carbon of pyruvate. letstalkacademy.comwikipedia.org This forms a covalent adduct, alpha-lactyl thiamine (B1217682) pyrophosphate (LTPP). researchgate.net The thiazolium ring of TPP acts as an electron sink, stabilizing the negative charge that develops on the carbonyl carbon during the cleavage of the carbon-carbon bond, leading to the release of CO2. researchgate.net This results in the formation of a hydroxyethyl-TPP intermediate (also known as 2-(1-hydroxyethyl) thiamine pyrophosphate or HETPP). researchgate.net Finally, acetaldehyde is released from the enzyme, and the TPP cofactor is regenerated. wikipedia.org

The reaction catalyzed by pyruvate decarboxylase can be summarized as: Pyruvate + TPP → Hydroxyethyl-TPP + CO2 wikipedia.org Hydroxyethyl-TPP → Acetaldehyde + TPP

The active site of PDC involves residues such as glutamate (B1630785), aspartate, and histidine, which play roles in substrate binding, proton transfer, and stabilization of intermediates. proteopedia.org

Benzoylformate Decarboxylase Mechanism

Benzoylformate decarboxylase (BFDC) is another TPP-dependent enzyme that catalyzes the non-oxidative decarboxylation of benzoylformate to benzaldehyde (B42025) and carbon dioxide. This enzyme is involved in the degradation of mandelate (B1228975) in some microorganisms. The catalytic mechanism is analogous to that of pyruvate decarboxylase, with benzoylformate serving as the substrate instead of pyruvate. The TPP ylide attacks the carbonyl carbon of benzoylformate, leading to the release of CO2 and the formation of a benzoyl-TPP intermediate. This intermediate then breaks down to release benzaldehyde and regenerate TPP.

Transketolase-Mediated Transketolation Reactions

Transketolase is a TPP-dependent enzyme that catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. wikipedia.orgroyalsocietypublishing.org This enzyme is a key player in the non-oxidative phase of the pentose (B10789219) phosphate (B84403) pathway and the Calvin cycle, facilitating the interconversion of sugars with different carbon chain lengths. royalsocietypublishing.orgwikidoc.org

Aldehyde Transfer Mechanism

The mechanism of transketolase involves the cleavage of a carbon-carbon bond adjacent to a carbonyl group in the ketose donor substrate and the formation of a new carbon-carbon bond in the aldose acceptor substrate. wikipedia.orgwikidoc.org The reaction is initiated by the nucleophilic attack of the TPP ylide on the C2 carbonyl carbon of the ketose donor (e.g., xylulose-5-phosphate or fructose-6-phosphate). royalsocietypublishing.orgwikidoc.org This leads to the cleavage of the bond between C2 and C3 of the donor sugar, releasing an aldose product (e.g., glyceraldehyde-3-phosphate or erythrose-4-phosphate) and forming a covalent intermediate where the two-carbon fragment (as glycoaldehyde) is attached to TPP, known as the dihydroxyethyl-TPP (DHE-TPP) intermediate. wikidoc.orgnih.gov The DHE-TPP intermediate then reacts with an aldose acceptor substrate (e.g., ribose-5-phosphate (B1218738) or erythrose-4-phosphate). royalsocietypublishing.orgwikidoc.org The two-carbon glycoaldehyde unit is transferred from TPP to the carbonyl carbon of the aldose acceptor, forming a new carbon-carbon bond and generating a new ketose product (e.g., sedoheptulose-7-phosphate or fructose-6-phosphate). royalsocietypublishing.orgwikidoc.org TPP is regenerated in its original form, ready for another catalytic cycle. wikidoc.org

For example, in the pentose phosphate pathway: Xylulose-5-phosphate + Ribose-5-phosphate ⇌ Glyceraldehyde-3-phosphate + Sedoheptulose-7-phosphate royalsocietypublishing.orgwikidoc.org Xylulose-5-phosphate + Erythrose-4-phosphate ⇌ Glyceraldehyde-3-phosphate + Fructose-6-phosphate royalsocietypublishing.orgwikidoc.org

Other Emerging Thiamin Diphosphate-Dependent Catalytic Activities

Beyond their established roles in decarboxylation and carboligation reactions central to primary metabolism, ThDP-dependent enzymes are being increasingly recognized for their catalytic promiscuity and their potential to catalyze a wider spectrum of reactions. This has led to the identification and characterization of enzymes with emerging or less common ThDP-dependent activities, expanding the known catalytic repertoire of this cofactor.

One area of emerging interest is the application of ThDP-dependent enzymes in asymmetric synthesis. Many ThDP-catalyzed reactions result in the formation of chiral α-hydroxy ketones, making these enzymes valuable biocatalysts for producing enantioenriched building blocks for pharmaceuticals and agrochemicals. beilstein-journals.orgresearchgate.netresearchgate.net For instance, pyruvate decarboxylase (PDC), benzoylformate decarboxylase (BFD), and benzaldehyde lyase (BAL), traditionally known for decarboxylation or carboligation, are being explored for their ability to catalyze asymmetric carboligation reactions with various aldehydes. researchgate.netacs.org Research indicates that the stability of different ThDP cofactor states within the enzyme active site is significantly influenced by bound ligands, which has implications for the use of non-native substrates in these reactions. beilstein-journals.org

Furthermore, investigations are revealing ThDP-dependent enzymes capable of catalyzing reactions beyond typical C-C bond formation or cleavage. Although less extensively studied than decarboxylases and transketolases, there is evidence for ThDP-dependent enzymes involved in C-N, C-O, and C-S bond formation or cleavage. beilstein-journals.orgresearchgate.net These less common activities highlight the versatility of the ThDP cofactor and the potential for discovering novel enzymatic transformations.

The exploration of ThDP-dependent enzymes for biocatalytic applications is a rapidly developing field. The modular structure of these enzymes and their shared catalytic mechanism suggest that screening different enzyme scaffolds could be effective for converting a range of non-natural substrates. mdpi.com Databases like the Thiamine Enzyme Engineering Database (TEED) provide valuable resources for exploring the diversity of ThDP-dependent enzymes and their potential for biocatalytic applications. mdpi.com

Detailed research findings in this area often involve assessing the catalytic efficiency and substrate specificity of ThDP-dependent enzymes with non-native substrates. For example, studies have assessed the pyruvate dehydrogenase E1 subunit from Escherichia coli for its ability to catalyze carboligation reactions with aliphatic ketoacids, demonstrating its potential as a biocatalyst for producing chiral α-hydroxyketones. mdpi.com

The study of emerging ThDP-dependent catalytic activities is not only expanding our understanding of enzymatic mechanisms but also opening new avenues for synthetic chemistry and industrial biocatalysis. Continued research in this area, employing techniques such as computational characterization and enzyme engineering, is expected to uncover further novel reactions catalyzed by this versatile cofactor. beilstein-journals.org

Metabolic Roles and Regulatory Networks of Thiamin Diphosphate Enzymes

Central Role in Carbohydrate Metabolism

ThDP plays a crucial role in carbohydrate metabolism by serving as a cofactor for key enzymes that facilitate the breakdown of glucose and the synthesis of essential molecules. ontosight.aitaylorandfrancis.comcornell.edu

Glycolysis and Pyruvate (B1213749) Metabolism

While not directly involved in the core glycolytic pathway, ThDP is essential for the metabolic fate of pyruvate, the end product of glycolysis. The pyruvate dehydrogenase complex (PDC) is a large, multi-enzyme complex located in the mitochondrial matrix that catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA. ontosight.aicornell.edunih.govwikipedia.org This reaction is a critical link between glycolysis and the citric acid cycle, committing carbon from carbohydrates to oxidative phosphorylation for ATP generation. cornell.edunih.govwikipedia.orgresearchgate.net ThDP is a required cofactor for the E1 component (pyruvate dehydrogenase) of the PDC, where it facilitates the decarboxylation of pyruvate. wikipedia.orgontosight.aipatsnap.comcornell.edunih.govwikipedia.orgontosight.aidroracle.ai

Data on Pyruvate Dehydrogenase Complex (PDC) Cofactors:

| Cofactor | Role in PDC Reaction |

| Thiamin diphosphate (B83284) | Catalyzes pyruvate decarboxylation. wikipedia.orgontosight.aicornell.eduwikipedia.orgontosight.ai |

| Coenzyme A | Accepts the acetyl group. patsnap.comcornell.eduwikidoc.org |

| NAD⁺ | Reduced to NADH. patsnap.comcornell.eduwikidoc.org |

| FAD | Electron carrier. wikidoc.org |

| Lipoate | Acyl and electron carrier. wikipedia.orgwikidoc.org |

The activity of PDC is tightly regulated through phosphorylation and dephosphorylation of the E1 component, influenced by the activities of pyruvate dehydrogenase kinase (PDK) and pyruvate dehydrogenase phosphatase (PDP). nih.govwikipedia.orgresearchgate.net ThDP can also play a non-coenzymatic role in PDC regulation; for instance, ThDP inhibits PDK, leading to increased PDC activity. researchgate.net

Citric Acid Cycle Integration

ThDP is also vital for the efficient functioning of the citric acid cycle (also known as the Krebs cycle or tricarboxylic acid cycle), a central pathway for aerobic energy metabolism. ontosight.aitaylorandfrancis.com The alpha-ketoglutarate (B1197944) dehydrogenase complex (α-KGDH) is a ThDP-dependent enzyme complex within the citric acid cycle that catalyzes the oxidative decarboxylation of alpha-ketoglutarate to succinyl-CoA. ontosight.aitaylorandfrancis.comcornell.eduontosight.ainih.gov This reaction is another key step in energy production, generating NADH and contributing to the cycle's flux. ontosight.ainih.gov Similar to PDC, α-KGDH is a multi-enzyme complex that requires several cofactors, including ThDP. cornell.edu

Data on Alpha-Ketoglutarate Dehydrogenase Complex (α-KGDH) Cofactors:

| Cofactor | Role in α-KGDH Reaction |

| Thiamin diphosphate | Catalyzes alpha-ketoglutarate decarboxylation. ontosight.aicornell.eduontosight.ainih.gov |

| Coenzyme A | Accepts the succinyl group. nih.gov |

| NAD⁺ | Reduced to NADH. nih.gov |

| FAD | Electron carrier. |

| Lipoate | Acyl and electron carrier. |

α-KGDH is a highly regulated enzyme that can determine the metabolic flux through the citric acid cycle and is sensitive to reactive oxygen species. nih.gov

Pentose (B10789219) Phosphate (B84403) Pathway Function (e.g., Ribose-5-Phosphate (B1218738) Synthesis)

The pentose phosphate pathway (PPP) is an alternative route for glucose metabolism that runs parallel to glycolysis. ontosight.aicornell.edu It has two main branches: the oxidative phase, which generates NADPH, and the non-oxidative phase, which involves the interconversion of sugars. cornell.edu ThDP is an essential cofactor for transketolase (TK), a key enzyme in the non-oxidative branch of the PPP. ontosight.aitaylorandfrancis.comcornell.edunih.govwikipedia.orgnih.govresearchgate.net Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor (such as xylulose-5-phosphate) to an aldose acceptor (such as ribose-5-phosphate or erythrose-4-phosphate). wikipedia.orgresearchgate.netwikidoc.org

Key Reactions Catalyzed by Transketolase in the Pentose Phosphate Pathway:

| Reactants | Products | Role |

| Xylulose-5-phosphate + Ribose-5-phosphate | Glyceraldehyde-3-phosphate + Sedoheptulose-7-phosphate | Interconversion of pentoses and other sugars. wikipedia.orgwikidoc.org |

| Xylulose-5-phosphate + Erythrose-4-phosphate | Glyceraldehyde-3-phosphate + Fructose-6-phosphate | Links PPP to glycolysis. wikipedia.orgwikidoc.org |

Transketolase activity is crucial for the synthesis of ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis, and for the production of NADPH, which is vital for reductive biosynthesis (e.g., fatty acid and steroid synthesis) and for maintaining cellular redox balance through the regeneration of reduced glutathione (B108866). cornell.eduwikipedia.orgwikidoc.orgresearchgate.netnih.gov Transketolase activity in erythrocytes is also used as a measure of thiamine (B1217682) nutritional status. nih.govnih.goveatforhealth.gov.auoregonstate.edu

Involvement in Amino Acid Metabolism (e.g., Branched-Chain Amino Acid Catabolism)

Beyond carbohydrate metabolism, ThDP is also a required cofactor for enzymes involved in the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine. taylorandfrancis.comcornell.edunih.govkcl.ac.uk The branched-chain alpha-keto acid dehydrogenase complex (BCKDC) is a mitochondrial multi-enzyme complex that catalyzes the oxidative decarboxylation of the alpha-keto acid derivatives of BCAAs. wikipedia.orgcornell.eduontosight.aiwikidoc.orgnih.govcapes.gov.br This reaction is a committed step in BCAA degradation, producing acyl-CoA derivatives that can enter the citric acid cycle. cornell.edunih.gov ThDP is a necessary cofactor for the E1 component (branched-chain alpha-keto acid decarboxylase) of the BCKDC. cornell.eduwikidoc.orgcapes.gov.bruniprot.org

Data on Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) Cofactors:

| Cofactor | Role in BCKDC Reaction |

| Thiamine diphosphate | Catalyzes branched-chain alpha-keto acid decarboxylation. cornell.eduontosight.aiwikidoc.orgcapes.gov.br |

| Coenzyme A | Accepts the acyl group. wikidoc.org |

| NAD⁺ | Reduced to NADH. wikidoc.org |

| FAD | Electron carrier. wikidoc.org |

| Lipoate | Acyl and electron carrier. wikidoc.org |

Interplay with Lipid Metabolism (if applicable)

While the primary roles of ThDP are in carbohydrate and amino acid metabolism, there is some interplay with lipid metabolism. The acetyl-CoA produced by the PDC, a ThDP-dependent enzyme, is a key substrate for fatty acid synthesis. cornell.edu Additionally, NADPH generated by the ThDP-dependent transketolase in the PPP is required for fatty acid and steroid synthesis. wikipedia.orgwikidoc.orgnih.gov

Furthermore, a ThDP-dependent enzyme called 2-hydroxyacyl-CoA lyase (HACL1) is found in peroxisomes and is involved in the alpha-oxidation of certain branched-chain fatty acids, such as phytanic acid. cornell.eduoregonstate.eduportlandpress.com This pathway is important for the degradation of fatty acids that cannot be metabolized by standard beta-oxidation due to branching. portlandpress.com HACL1 catalyzes the cleavage of a carbon-carbon bond in a 2-hydroxyacyl-CoA intermediate, producing an aldehyde and formyl-CoA. portlandpress.com This highlights a direct role for a ThDP-dependent enzyme in lipid metabolism, distinct from the indirect links through acetyl-CoA and NADPH production. portlandpress.com

Cross-Talk with Other Metabolic Pathways

The central position of ThDP-dependent enzymes in key metabolic pathways facilitates cross-talk and regulation with other cellular processes. For example, the regulation of PDC activity by phosphorylation, which is influenced by ThDP binding, impacts the flux of glucose-derived carbon into the citric acid cycle and subsequent ATP production. nih.govwikipedia.orgresearchgate.net The production of NADPH by the PPP, catalyzed by ThDP-dependent transketolase, is directly linked to the cell's capacity for reductive biosynthesis and defense against oxidative stress. cornell.eduwikipedia.orgwikidoc.orgresearchgate.netnih.gov

Cellular and Systemic Regulation of this compound Enzyme Activity

The activity of ThDP-dependent enzymes is tightly controlled within the cell and across biological systems to ensure appropriate metabolic flux. This regulation is vital for processes ranging from energy production to the synthesis of essential molecules. Key ThDP-dependent enzyme complexes, such as the pyruvate dehydrogenase complex (PDHC), alpha-ketoglutarate dehydrogenase complex (KGDHC), and transketolase (TKT), are subject to intricate regulatory mechanisms that integrate metabolic signals.

Systemic regulation can involve the influence of hormones and the metabolic state of the organism. For example, insulin (B600854) is known to stimulate the levels and activity of pyruvate dehydrogenase, highlighting a link between hormonal signaling and the regulation of ThDP-dependent enzymes in carbohydrate metabolism. wikipedia.org The regulation of these enzymes is also critical in various physiological and pathological states, including feeding, starvation, diabetes mellitus, and neurodegenerative diseases. wikipedia.orgmdpi.com

Allosteric Control Mechanisms

Allosteric regulation is a key mechanism governing the activity of many ThDP-dependent enzymes. This involves the binding of effector molecules at sites distinct from the active site, inducing conformational changes that alter enzyme activity. This type of regulation is particularly important for enzymes situated at metabolic branch points, allowing for rapid adjustments in response to changing cellular conditions. nih.gov

For ThDP-dependent enzymes, allosteric control can be exerted by various molecules, including substrates, products, and other metabolites. In the case of KGDHC, ADP acts as an activator, while NADH and succinyl-CoA function as inhibitors. nih.gov These effectors influence the enzyme's kinetics, affecting parameters such as substrate affinity and catalytic rate. The cooperative kinetics observed in the constituent enzymes of the KGDHC are indicative of its allosteric properties. nih.gov

The pyruvate dehydrogenase complex (PDHC) is another prime example of a ThDP-dependent enzyme subject to allosteric regulation. End-product inhibition by acetyl-CoA and NADH is a significant regulatory mechanism for PDHC. scholaris.ca These molecules can impede further pyruvate decarboxylation by causing reductive acetylation of lipoate moieties and accumulation of a ThDP-bound intermediate. scholaris.ca

Allosteric effects can also influence the interaction between the enzyme and its ThDP cofactor. For instance, in transketolase (TKT), the binding of a divalent cation (like calcium or magnesium) to one active site can influence the affinity for the cation in the second active site, contributing to the functional non-equivalence of the active sites in the dimeric enzyme. chemisgroup.us Furthermore, the donor substrate can affect the conformational changes required for the formation of the catalytically active holoenzyme from the intermediate complex with ThDP, thereby regulating activity under conditions of coenzyme deficiency. nih.gov

Research findings highlight the diverse nature of allosteric regulation in ThDP enzymes. For example, Mycobacterium tuberculosis 2-hydroxy-3-oxoadipate (B1261866) synthase (HOAS), a ThDP-dependent enzyme, is allosterically activated by acetyl coenzyme A and inhibited by the protein GarA. nih.gov These regulators affect different steps in the catalytic mechanism, with acetyl coenzyme A primarily influencing predecarboxylation steps. nih.gov

The allosteric regulation of ThDP-dependent enzymes can also involve the modulation of the ThDP cofactor itself. Studies on pyruvate decarboxylase from yeast have shown that allosteric activation is accomplished by an increase in the rate of deprotonation at the C2 carbon of enzyme-bound ThDP, a critical step in catalysis. nih.gov

Here is a table summarizing some allosteric regulators of key ThDP-dependent enzymes:

| Enzyme | Allosteric Activators | Allosteric Inhibitors | References |

| Pyruvate Dehydrogenase Complex (PDHC) | ADP, Pyruvate (indirectly) | ATP, NADH, Acetyl-CoA | wikipedia.orgscholaris.ca |

| Alpha-Ketoglutarate Dehydrogenase Complex (KGDHC) | ADP, Ca²⁺, Mn²⁺ | NADH, Succinyl-CoA, ATP | nih.govresearchgate.netuniprot.orguniprot.orgnih.gov |

| Transketolase (TKT) | Divalent Cations (Ca²⁺, Mg²⁺) | Substrate (at high concentrations) | chemisgroup.usnih.gov |

| M. tuberculosis 2-Hydroxy-3-oxoadipate Synthase (HOAS) | Acetyl-CoA | GarA | nih.gov |

| Pyruvate Decarboxylase (Yeast) | Activators (specific) | - | nih.gov |

Post-Translational Modifications and Enzyme Activity Modulation

Post-translational modifications (PTMs) represent another critical layer of regulation for ThDP-dependent enzymes, influencing their activity, localization, and interactions with other proteins. These modifications can include phosphorylation, acetylation, malonylation, and succinylation, among others.

Phosphorylation is a well-established mechanism for regulating the activity of the pyruvate dehydrogenase complex (PDHC). The E1 component of mammalian PDHC is inactivated by phosphorylation of specific serine residues catalyzed by pyruvate dehydrogenase kinases (PDKs). wikipedia.orgscholaris.caresearchgate.net Dephosphorylation by pyruvate dehydrogenase phosphatases (PDPs) reactivates the complex. wikipedia.orgscholaris.caresearchgate.net Different isoforms of PDKs exhibit varying abilities to phosphorylate the three serine sites on the E1α subunit, contributing to the fine-tuning of PDHC activity. researchgate.net Interestingly, the binding of ThDP to PDH can alter the rates and stoichiometries of phosphorylation at these sites. researchgate.net

Acylation, including acetylation and malonylation, has emerged as an important post-translational modification regulating ThDP-dependent enzymes like transketolase (TKT). Studies in rat brain have shown that acetylation and malonylation of specific lysine (B10760008) residues on TKT are involved in the enzyme's response to perturbed thiamine metabolism. mdpi.comresearchgate.netnih.gov These modifications, often located distant from the active site, can affect TKT function through altered electrostatic interactions, conformational shifts, or by regulating interactions with other proteins or nucleic acids. mdpi.comresearchgate.netnih.gov Research indicates that specific patterns of TKT malonylation and acetylation are associated with different types of perturbations in thiamine metabolism, such as those caused by inhibitors of ThDP-dependent enzymes versus inhibitors of thiamine transport. mdpi.comresearchgate.netnih.gov

The alpha-ketoglutarate dehydrogenase complex (KGDHC) is also subject to post-translational modifications, including succinylation. KGDHC plays a role in regulating the succinylation of hundreds of proteins in the mitochondria, cytosol, and nucleus. mdpi.com While the E1 subunit of KGDHC is inhibited by reactive oxygen species (ROS), glutathionylation can protect the complex by binding to cysteine residues, leading to inactivation and preventing damage. mdpi.com

The interplay between PTMs and ThDP-dependent enzyme activity is complex and can be influenced by the cellular metabolic state. For example, the acetylation of brain proteins, which can be influenced by the acetyl-CoA produced by PDHC, shows daytime dependence and is regulated by thiamine administration, which also affects PDH phosphorylation. mdpi.com This highlights the interconnectedness of metabolic flux, PTMs, and the regulation of ThDP-dependent enzymes.

Here is a table illustrating some post-translational modifications affecting key ThDP-dependent enzymes:

| Enzyme | Post-Translational Modification | Effect on Activity | Specific Sites/Details | References |

| Pyruvate Dehydrogenase Complex (PDHC) | Phosphorylation | Inactivation | Phosphorylation of serine residues on E1α by PDKs; dephosphorylation by PDPs. wikipedia.orgscholaris.caresearchgate.net | wikipedia.orgscholaris.caresearchgate.net |

| Transketolase (TKT) | Acetylation, Malonylation | Modulation | Acetylation of K6, K102; Malonylation of K499. Affects activity and interactions. mdpi.comresearchgate.netnih.gov | mdpi.comresearchgate.netnih.gov |

| Alpha-Ketoglutarate Dehydrogenase Complex (KGDHC) | Succinylation | Regulatory role | KGDHC regulates succinylation of other proteins. mdpi.com | mdpi.com |

| Alpha-Ketoglutarate Dehydrogenase Complex (KGDHC) | Glutathionylation | Inactivation | Protects against ROS by binding to cysteine residues. mdpi.com | mdpi.com |

Detailed research findings, such as those examining the correlation between specific acylation sites on TKT and enzyme activity under different metabolic perturbations, provide insights into the intricate regulatory networks governing these essential enzymes. mdpi.comresearchgate.netnih.gov These studies underscore the importance of PTMs in fine-tuning the activity of ThDP-dependent enzymes in response to cellular signals and environmental changes.

Genetic and Molecular Biological Aspects of Thiamin Diphosphate Enzymes

Gene Identification and Characterization of Thiamin Diphosphate-Dependent Enzymes

TDP-dependent enzymes constitute a diverse superfamily with conserved structural features related to TDP binding purdue.educapes.gov.br. Key mammalian TDP-dependent enzyme complexes include the pyruvate (B1213749) dehydrogenase complex (PDC), alpha-ketoglutarate (B1197944) dehydrogenase complex (KGDHC), and branched-chain alpha-keto acid dehydrogenase complex (BCKDC) mdpi.comgenecards.orgwikipedia.orgmedlink.com. Transketolase (TK) is another important TDP-dependent enzyme involved in the pentose (B10789219) phosphate (B84403) pathway researchgate.netwikidoc.org.

Gene identification and characterization studies have elucidated the genetic loci encoding the subunits of these complexes and individual enzymes. For instance, the PDC in Escherichia coli is encoded by genes within the pdhR-aceEF-lpdA operon asm.orgnih.gov. In mammals, the PDC is a multimeric complex located in the mitochondrial matrix, composed of catalytic subunits (E1, E2, and E3), regulatory subunits (E1 kinase and E1 phosphatase), and a non-catalytic E3 binding protein (E3BP) genecards.orgpnas.org. The genes encoding these subunits, such as DLAT (E2), DLD (E3), and PDHX (E3BP), have been identified and characterized genecards.orgpnas.org. Similarly, the BCKDC is composed of E1, E2, and E3 subunits, with genes for the E1beta and E2 subunits identified in Arabidopsis as dark-inducible genes oup.com.

Bioinformatic analyses, such as sequence comparisons and the identification of conserved motifs, have been instrumental in identifying putative TDP-dependent enzymes and understanding their evolutionary relationships capes.gov.brcore.ac.uk. The highly conserved TDP-binding motif, typically characterized by a GDG(X)24-27N sequence, is a signature feature used in the identification of these enzymes researchgate.net. However, variations in this motif, such as the unusual CDG motif found in a TDP-dependent lyase from Janthinobacterium sp., highlight the diversity within this enzyme superfamily researchgate.net.

Transcriptional and Post-Transcriptional Regulation of Enzyme Expression

The expression of genes encoding TDP-dependent enzymes is subject to complex transcriptional and post-transcriptional regulatory mechanisms that respond to metabolic needs and environmental cues.

Transcriptional regulation often involves specific transcription factors that control the expression of multiple genes encoding enzyme subunits. In E. coli, the pyruvate-sensing transcription regulator PdhR represses the transcription of genes for all three components of the PDC in the pdhR-aceEF-lpdA operon, with derepression occurring in the presence of pyruvate asm.orgnih.gov. PdhR has also been identified as a master regulator controlling genes involved in the respiratory electron transport system, linking pyruvate oxidation to downstream energy production pathways nih.gov. In mammals, the transcription factor E4F1 controls a transcriptional program essential for PDH activity, involving genes like DLAT, DLD, MPC1, and SLC25A19 pnas.org. Genetic inactivation of E4f1 in mice leads to a significant decrease in PDH activity and perturbations in pyruvate metabolism pnas.org.

Studies on branched-chain alpha-keto acid dehydrogenase (BCKDH) have shown that its subunit genes are regulated by factors such as dexamethasone (B1670325) and cAMP analogs, which increase their mRNA abundance in primary rat hepatocytes nih.gov. This suggests transcriptional control in response to hormonal and signaling pathways nih.gov.

Post-transcriptional regulation adds another layer of control, influencing mRNA stability, translation, and protein levels. For instance, while mRNA levels of transketolase genes might be upregulated, protein expression can remain unchanged, indicating post-transcriptional control researchgate.net. In plants, thiamin biosynthesis genes like THIC and THI1 show negative correlation between metabolite concentration and gene expression, suggesting post-transcriptional regulation mediated by RNA regulatory elements like the thiamine (B1217682) pyrophosphate (TPP) riboswitch researchgate.netoup.comfrontiersin.org. The TPP riboswitch, located in the 3'-UTR of THIC mRNA, can undergo alternative splicing, leading to transcripts with varying lengths and affecting gene expression oup.comfrontiersin.org.

Insights from Mutagenesis Studies on Enzyme Function and Thiamin Diphosphate (B83284) Binding

Mutagenesis studies have been invaluable in identifying critical amino acid residues involved in TDP binding and catalytic activity in TDP-dependent enzymes. Site-directed mutagenesis allows for the targeted alteration of specific residues to assess their impact on enzyme function.

Studies on yeast transketolase (TK) have revealed the importance of conserved residues in the TDP binding site researchgate.netnih.gov. For example, replacement of glutamate (B1630785) 162 (E162) in yeast TK, which interacts with residues from the second subunit, affects the formation and stabilization of the enzyme dimer nih.gov. Mutation of aspartate 382 (D382), a residue buried upon TDP binding, severely impairs TDP binding and catalytic efficiency, suggesting its role in cofactor binding, possibly through electrostatic compensation of the thiazolium ring's positive charge nih.gov.

Mutagenesis has also provided insights into the role of conserved glutamate residues in the active site of TDP-dependent enzymes, which are often in hydrogen-bonding distance from the N1' atom of TDP capes.gov.br. These residues are crucial for promoting the ionization of the C2-H bond of the thiazolium ring, a key step in TDP catalysis capes.gov.br. Studies on glyoxylate (B1226380) carboligase, where a conserved glutamate is replaced by valine, demonstrate how altering this residue can impact the multi-step reaction catalyzed by the enzyme capes.gov.br.

Mutagenesis studies on benzoylformate decarboxylase, a tetrameric TDP-dependent enzyme, have been used to examine the role of specific residues in maintaining the V conformation of the TDP cofactor and to investigate the impact of changes in the substrate-binding pocket on specificity and activity purdue.edu.

Protein-Protein Interactions within this compound Enzyme Complexes

Many TDP-dependent enzymes function as multi-subunit complexes, and protein-protein interactions are essential for their assembly, stability, and coordinated catalytic activity. The pyruvate dehydrogenase complex (PDC), alpha-ketoglutarate dehydrogenase complex (KGDHC), and branched-chain alpha-keto acid dehydrogenase complex (BCKDC) are prime examples of such complexes.

The PDC core in eukaryotes is composed of multiple copies of the E2 (dihydrolipoamide transacetylase) and E3BP (E3 binding protein) subunits, which bind multiple copies of the E1 (pyruvate dehydrogenase) and E3 (dihydrolipoamide dehydrogenase) subunits genecards.org. The PDHX subunit is required for anchoring the E3 subunit to the E2 core genecards.org. These interactions are crucial for the structural integrity and efficient functioning of the complex.

Within these complexes, the active sites are often located at the interface between subunits, with residues from different monomers contributing to the catalytic machinery and TDP binding purdue.edu. The minimal oligomerization state for activity in many TDP enzymes is a dimer due to this arrangement purdue.edu.

Protein-protein interactions also extend to regulatory proteins that modulate the activity of these complexes. For instance, the activity of BCKDC is regulated by a specific kinase (BCKD kinase) that phosphorylates and inhibits the complex, and a phosphatase (PP2Cm) that dephosphorylates and activates it researchgate.net. These regulatory enzymes interact with the BCKDC subunits to control its activity researchgate.net.

Furthermore, TDP-dependent enzymes can interact with other proteins that are not directly involved in catalysis but play roles in signaling or cellular processes. For example, transketolase (TKT) has been shown to interact with PARP1, influencing DNA double-strand break repair nih.gov.

Molecular Mechanisms Underlying this compound Homeostasis

Maintaining appropriate intracellular levels of TDP is crucial for cellular metabolism. TDP homeostasis is regulated through a balance of synthesis, degradation, and transport mechanisms.

TDP is synthesized from thiamin through the action of thiamine pyrophosphokinase (TPK), a cytosolic enzyme that catalyzes the phosphorylation of thiamin using ATP uliege.bemdpi.com. This reaction, Thiamin + ATP ⇌ ThDP + AMP, is the primary route for TDP synthesis uliege.be. Studies have shown that this reaction is strongly in favor of ThDP formation at equilibrium uliege.be.

Regulation of TDP synthesis occurs at the level of TPK activity. ThDP itself acts as a potent non-competitive inhibitor of mammalian TPK, providing a feedback mechanism to prevent excessive accumulation of TDP uliege.bemdpi.com. This product inhibition helps maintain intracellular TDP levels within a specific range, even when thiamin availability is high uliege.bemdpi.com.

TDP can be further phosphorylated to thiamine triphosphate (ThTP) by enzymes like mitochondrial ATP synthase and cytosolic adenylate kinase nih.govuliege.be. ThTP can be hydrolyzed back to ThDP by thiamine triphosphatase (ThTPase) nih.govuliege.be. These phosphorylation and dephosphorylation events contribute to the dynamic regulation of thiamine phosphate pools.

Transport mechanisms are also vital for TDP homeostasis, particularly for its localization to specific cellular compartments like mitochondria, where many TDP-dependent enzymes reside mdpi.com. A specific mitochondrial thiamine pyrophosphate transporter (MTPPT) is responsible for transporting TDP into mitochondria, likely in exchange for nucleoside di- or tri-phosphates mdpi.com.

In some organisms, like plants, the regulation of thiamin biosynthesis, and thus indirectly TDP levels, involves riboswitches that sense TPP concentrations and regulate the expression of thiamin biosynthesis genes researchgate.netoup.comfrontiersin.org. This provides a direct link between the end-product (TPP) and the regulation of its synthesis pathway.

Data Table Examples:

While specific quantitative data for all aspects (gene expression levels under various conditions, kinetic parameters of mutated enzymes, precise interaction affinities) were not consistently available across all search results in a format suitable for direct table generation without interpretation or synthesis beyond the scope of the provided snippets, the following table illustrates the type of data that would be relevant to Section 6.3 based on the mutagenesis studies mentioned:

| Enzyme (Organism) | Mutation | Effect on TDP Binding (Change in K0.5 or Ki) | Effect on Catalytic Efficiency (Change in kcat/Km) | Proposed Role of Residue | Source |

| Transketolase (S. cerevisiae) | E162A | Significant increase in K0.5 (ThDP) | Similar to wild-type | Important for dimer formation and stabilization | nih.gov |

| Transketolase (S. cerevisiae) | E162Q | Significant increase in K0.5 (ThDP) | Similar to wild-type | Important for dimer formation and stabilization | nih.gov |

| Transketolase (S. cerevisiae) | D382N | 25-80-fold increase in K0.5 (ThDP) | Severely impaired | Involved in cofactor binding, stabilizes active site loop | nih.gov |

| Transketolase (S. cerevisiae) | D382A | 25-80-fold increase in K0.5 (ThDP) | Severely impaired | Involved in cofactor binding, stabilizes active site loop | nih.gov |

Note: K0.5 refers to the substrate concentration at half-maximal velocity, used when Michaelis-Menten kinetics are not followed.

Another example, relevant to Section 6.2, could summarize transcriptional regulation:

| Enzyme Complex/Gene | Organism | Regulator | Type of Regulation | Stimulus/Condition | Effect on Expression | Source |

| PDC Operon | E. coli | PdhR | Transcriptional | Pyruvate (absence) | Repression | asm.orgnih.gov |

| PDC Operon | E. coli | PdhR | Transcriptional | Pyruvate (presence) | Derepression | asm.orgnih.gov |

| DLAT, DLD, etc. | Mammals | E4F1 | Transcriptional | - | Activation | pnas.org |

| BCKDH Subunits | Rat Hepatocytes | Dexamethasone, cAMP | Transcriptional | Presence | Increased mRNA | nih.gov |

| THIC | Plants | TPP | Post-transcriptional | High TPP levels | Repression (via riboswitch) | researchgate.netoup.comfrontiersin.org |

Comparative Biochemistry and Evolutionary Perspectives of Thiamin Diphosphate Systems

Evolutionary Conservation of Thiamin Diphosphate-Dependent Enzyme Families

ThDP-dependent enzymes constitute a diverse protein family classified into several superfamilies, yet they exhibit remarkable evolutionary conservation in their core structural and functional elements nih.govacs.org. A defining feature is the binding of the ThDP cofactor at the interface of two conserved protein domains: the pyrophosphate (PP) domain and the pyrimidine (B1678525) (PYR) domain nih.govcore.ac.ukcapes.gov.br. These domains, although varying in sequence similarity across different enzyme superfamilies, maintain a similar structural fold essential for binding and activating ThDP nih.govnih.gov.

Phylogenetic Analysis of Thiamin Diphosphate (B83284) Enzyme Superfamilies Across Domains of Life

Phylogenetic analyses of ThDP-dependent enzyme superfamilies provide a framework for understanding their evolutionary relationships and diversification across Archaea, Bacteria, and Eukarya. These studies typically utilize sequences from the conserved PP and PYR binding domains to reconstruct evolutionary trees core.ac.uk.

The Thiamine (B1217682) diphosphate dependent Enzyme Engineering Database (TEED) is a valuable resource for such analyses, containing a large number of sequence and structure entries for ThDP-dependent enzymes, classified into superfamilies and homologous protein families nih.govcapes.gov.br.

Prokaryotic this compound Enzyme Diversity

Prokaryotes exhibit a vast diversity of ThDP-dependent enzymes, reflecting their wide range of metabolic capabilities and adaptations to various environments. Many core metabolic pathways in bacteria, including those involved in carbohydrate degradation and biosynthesis, heavily rely on ThDP-dependent enzymes researchgate.net. Examples include pyruvate (B1213749) dehydrogenase, 2-oxoglutarate dehydrogenase, and enzymes involved in branched-chain amino acid metabolism researchgate.netresearchgate.net.

The thiamin biosynthetic pathway itself, which produces ThDP, is present in most prokaryotes, although some species have lost the ability for de novo synthesis and rely on transport or salvage pathways frontiersin.orgnih.gov. The enzymes involved in bacterial thiamin biosynthesis, such as 1-deoxy-D-xylulose (B118218) 5-phosphate synthase (DXS), show distinct characteristics and evolutionary relationships compared to their eukaryotic counterparts nih.govtamu.edu.

Eukaryotic this compound Enzyme Evolution (Plants, Fungi, Non-Human Animals)

Eukaryotes also possess essential ThDP-dependent enzymes, primarily involved in central carbon metabolism. In animals, key ThDP-dependent enzymes include the E1 subunits of pyruvate dehydrogenase and 2-oxoglutarate dehydrogenase complexes, located in the mitochondria, and transketolase, found in the cytosol researchgate.netmdpi.comnih.gov. These enzymes are critical for oxidative energy metabolism.

Plants and fungi, unlike animals, retain the capacity for de novo thiamin synthesis researchgate.netfrontiersin.orgoup.com. The thiamin biosynthetic pathways in these organisms share similarities with prokaryotic pathways but also exhibit unique features and enzyme homologs frontiersin.orgnih.govtamu.edu. For example, the enzymes involved in the synthesis of the pyrimidine and thiazole (B1198619) moieties of thiamin can differ between bacteria, fungi, and plants researchgate.netfrontiersin.orgnih.govtamu.edu. Phylogenetic studies on specific enzyme families, such as transketolase, show conventional clustering for mammalian, plant, and bacterial enzymes, although the branching order for some groups, like gram-positive bacteria, can be less clear researchgate.netnih.gov. The presence of multiple transketolase genes in some organisms is consistent with gene duplication events during evolution researchgate.netnih.gov.

Structural and Mechanistic Divergence and Convergence in this compound Enzymes

Despite the conserved ThDP-binding core, ThDP-dependent enzymes exhibit significant structural and mechanistic diversity, allowing them to catalyze a wide range of reactions. This diversity has arisen through evolutionary processes such as domain rearrangement, gene duplication, and the recruitment of additional domains nih.govcore.ac.uk.

Mechanistic divergence is evident in the specific chemical reactions catalyzed by different ThDP enzymes, including non-oxidative decarboxylation, oxidative decarboxylation, carboligation, and C-C bond cleavage core.ac.uk. While the fundamental catalytic mechanism involves the formation of a thiazolium ylide intermediate, the specific residues and additional cofactors involved in substrate binding, activation, and product release can vary, leading to distinct reaction specificities nih.govnih.govpsu.edu. Conversely, instances of mechanistic convergence may exist where different enzyme superfamilies have independently evolved similar catalytic strategies to utilize the ThDP cofactor for analogous chemical transformations.

Gene Duplication and Domain Shuffling in the Evolution of this compound Enzyme Function